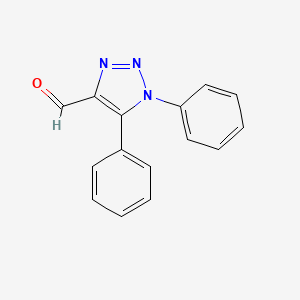
1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles It is characterized by the presence of a triazole ring substituted with phenyl groups at positions 1 and 5, and an aldehyde group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde can be synthesized through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The synthesis typically begins with the formation of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through the oxidation of a hydroxymethyl group or the formylation of a triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques such as continuous flow synthesis. This method allows for the efficient and high-yield production of the compound by optimizing reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: 1,5-Diphenyl-1h-1,2,3-triazole-4-carboxylic acid.
Reduction: 1,5-Diphenyl-1h-1,2,3-triazole-4-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-Phenyl-1h-1,2,3-triazole-4-carbaldehyde: Lacks the second phenyl group, which may affect its reactivity and applications.
1-(4-Chlorophenyl)-1h-1,2,3-triazole-4-carbaldehyde: Contains a chlorine substituent, which can influence its chemical properties and biological activity.
1,5-Diphenyl-1h-1,2,3-triazol-4-yl)methanol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl and aldehyde groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
79866-78-7 |
|---|---|
Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
1,5-diphenyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C15H11N3O/c19-11-14-15(12-7-3-1-4-8-12)18(17-16-14)13-9-5-2-6-10-13/h1-11H |
InChI Key |
DTEDBAVDZJBNOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















